molecular formula C15H12BrClN2OS B4910508 3-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide

3-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide

Cat. No.: B4910508
M. Wt: 383.7 g/mol
InChI Key: RTYARAVTQVOEML-UHFFFAOYSA-N
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Description

3-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide is an organic compound with the molecular formula C14H11BrClNOS It is a member of the benzamide family, characterized by the presence of a bromine atom, a chloro-methylphenyl group, and a carbamothioyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromoaniline and 3-chloro-2-methylphenyl isothiocyanate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. Industrial methods may also incorporate advanced purification techniques and quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new functional groups.

    Hydrolysis: The carbamothioyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield new benzamide derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or amines.

Scientific Research Applications

3-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.

    Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: Utilized in the production of specialty chemicals and intermediates. Its unique chemical properties make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use. Researchers continue to investigate its mechanism of action to uncover its full potential.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(3-chloro-2-methylphenyl)benzamide: Shares a similar core structure but lacks the carbamothioyl group.

    3-bromo-N,N-dimethylbenzamide: Contains a dimethylamino group instead of the carbamothioyl group.

    2-bromo-N-(3,4-dimethylphenyl)benzamide: Features a different substitution pattern on the phenyl ring.

Uniqueness

3-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide is unique due to the presence of both bromine and chlorine atoms, as well as the carbamothioyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClN2OS/c1-9-12(17)6-3-7-13(9)18-15(21)19-14(20)10-4-2-5-11(16)8-10/h2-8H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYARAVTQVOEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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